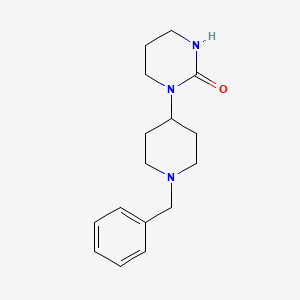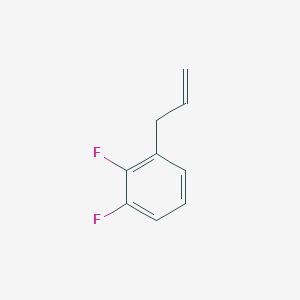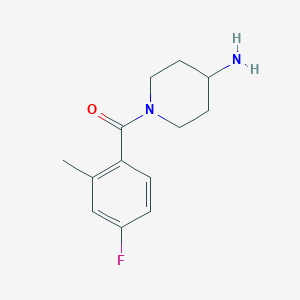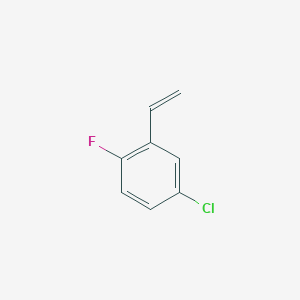
1-Bromo-2-fluoro-4-(4,4,4-trifluorobutoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-fluoro-4-(4,4,4-trifluorobutoxy)benzene is an organic compound belonging to the class of halogenated aromatic compounds It features a benzene ring substituted with bromine, fluorine, and a trifluorobutoxy group
Méthodes De Préparation
The synthesis of 1-Bromo-2-fluoro-4-(4,4,4-trifluorobutoxy)benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-Bromo-2-fluoro-4-(4,4,4-trifluorobutoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The trifluorobutoxy group can undergo oxidation or reduction under specific conditions, leading to the formation of various functionalized derivatives.
Applications De Recherche Scientifique
1-Bromo-2-fluoro-4-(4,4,4-trifluorobutoxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Pharmaceuticals: This compound is used as an intermediate in the synthesis of drugs, including atypical antipsychotic agents.
Material Science: It is utilized in the preparation of advanced materials with specific properties, such as polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-fluoro-4-(4,4,4-trifluorobutoxy)benzene depends on its specific application. In organic synthesis, its reactivity is primarily governed by the presence of the bromine, fluorine, and trifluorobutoxy groups, which influence its behavior in substitution and coupling reactions. The molecular targets and pathways involved vary based on the specific reactions and conditions employed .
Comparaison Avec Des Composés Similaires
1-Bromo-2-fluoro-4-(4,4,4-trifluorobutoxy)benzene can be compared with other halogenated benzene derivatives, such as:
1-Bromo-4-fluorobenzene: Similar in structure but lacks the trifluorobutoxy group, making it less versatile in certain synthetic applications.
1-Bromo-2,4-bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups instead of a trifluorobutoxy group, leading to different reactivity and applications.
3-Bromo-4-fluorobenzotrifluoride: Another halogenated benzene derivative with distinct properties and uses.
The unique combination of substituents in this compound imparts specific reactivity and makes it valuable for targeted applications in various fields.
Propriétés
IUPAC Name |
1-bromo-2-fluoro-4-(4,4,4-trifluorobutoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF4O/c11-8-3-2-7(6-9(8)12)16-5-1-4-10(13,14)15/h2-3,6H,1,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDQBRJRBNYEDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCCC(F)(F)F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(4-Bromophenyl)ethyl]oxirane](/img/structure/B7972235.png)






![[4-(3-Fluoro-4-methylphenyl)phenyl]methanamine](/img/structure/B7972269.png)

![(2S)-5-{[(tert-butoxy)carbonyl]amino}-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid; dicyclohexylamine](/img/structure/B7972299.png)

